

In-Depth Technical Guide: Physicochemical Properties of Atecegatran Metoxil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2R)-Atecegatran

Cat. No.: B1671135

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atecegatran metoxil, also known as AZD0837, is a prodrug developed as an oral anticoagulant for the prevention of thromboembolic disorders.^{[1][2][3][4]} Upon oral administration, it is rapidly absorbed and bioconverted to its active metabolite, AR-H067637, which is a potent, selective, and reversible direct inhibitor of thrombin.^{[1][2][5][6]} This technical guide provides a comprehensive overview of the physicochemical properties of Atecegatran metoxil, detailed experimental protocols for their determination, and a description of its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of Atecegatran metoxil is presented in the table below. It is important to note that while some experimental data is available for its active metabolite, many of the properties for the parent compound, Atecegatran metoxil, are predicted values.

Property	Value	Source
IUPAC Name	(2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide	[7]
Chemical Formula	C ₂₂ H ₂₃ ClF ₂ N ₄ O ₅	[7]
Molecular Weight	496.9 g/mol	[7]
Melting Point	No experimental data available. As a reference, a large proportion of oral drugs have melting points in the range of 100-200 °C.	
Boiling Point	No experimental data available.	
Water Solubility (predicted)	0.0369 mg/mL	DrugBank
logP (predicted)	2.8	[7]
pKa (Strongest Acidic, predicted)	12.27	DrugBank
pKa (Strongest Basic, predicted)	6.49	DrugBank

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of Atecegatran metoxil.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid Atecegatran metoxil transitions to a liquid state.

Methodology:

- **Sample Preparation:** A small, finely powdered sample of Atecegatran metoxil is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:**
 - The capillary tube containing the sample is placed in the heating block of the apparatus.
 - The temperature is raised at a controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.
 - The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. This range represents the melting point of the substance.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Atecegatran metoxil in a given solvent.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of solid Atecegatran metoxil is added to a known volume of the solvent (e.g., water, buffers of different pH, ethanol) in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Sample Analysis:**
 - The suspension is filtered or centrifuged to separate the undissolved solid.

- The concentration of Atecegatran metoxil in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The solubility is expressed in units such as mg/mL or mol/L.

pKa and logP Determination (Potentiometric Titration and HPLC-based methods)

Objective: To determine the acid dissociation constant (pKa) and the partition coefficient (logP) of Atecegatran metoxil.

Methodology for pKa (Potentiometric Titration):

- A solution of Atecegatran metoxil in a suitable solvent system (e.g., water with a co-solvent if solubility is low) is prepared.
- The solution is titrated with a standardized solution of a strong acid or base.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa is determined from the inflection point of the titration curve.

Methodology for logP (HPLC Method):

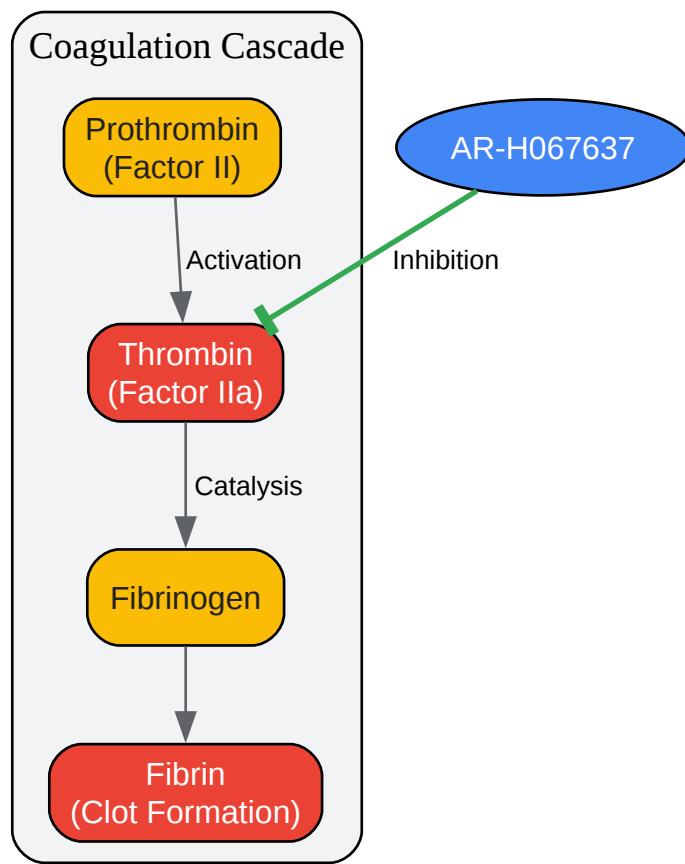
- A reversed-phase HPLC system is used.
- The retention time of Atecegatran metoxil is measured using a mobile phase containing varying ratios of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
- The logarithm of the retention factor (k) is plotted against the concentration of the organic solvent.
- The logP value is extrapolated from this plot.

Mechanism of Action and Biotransformation

Atecegatran metoxil is a prodrug that undergoes biotransformation to its active form, AR-H067637.[5][6] This active metabolite is a potent and selective direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[1][8]

Biotransformation of Atecegatran Metoxil

The biotransformation of Atecegatran metoxil to its active metabolite, AR-H067637, is a critical step for its anticoagulant activity. This conversion is reported to occur rapidly after oral administration.[5][6] The process involves the enzymatic cleavage of the metoxil group from the parent molecule.



[Click to download full resolution via product page](#)

Biotransformation of Atecegatran metoxil.

Signaling Pathway of Thrombin Inhibition by AR-H067637

The active metabolite, AR-H067637, exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa).[1] This binding is reversible and competitive, preventing thrombin from catalyzing the conversion of fibrinogen to fibrin, which is the final step in the formation of a blood clot.[1][8] By inhibiting thrombin, AR-H067637 also interferes with thrombin-mediated activation of platelets and other coagulation factors, further suppressing the coagulation cascade.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and

tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PubMed
[pubmed.ncbi.nlm.nih.gov]

- 4. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exposure–response for biomarkers of anticoagulant effects by the oral direct thrombin inhibitor AZD0837 in patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atecegatran Metoxil | C22H23ClF2N4O5 | CID 9961205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of Atecegatran Metoxil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671135#physicochemical-properties-of-atecegatran-metoxil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com